molecular formula C6H10O5 B1264955 (R)-2-hydroxymethylglutaric acid

(R)-2-hydroxymethylglutaric acid

Cat. No. B1264955
M. Wt: 162.14 g/mol
InChI Key: XPQIPNORJZZYPV-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxymethylglutaric acid is a 2-hydroxymethylglutaric acid. It is an enantiomer of a (S)-2-hydroxymethylglutaric acid.

Scientific Research Applications

Diagnostic Utility in Neurometabolic Disease

(R)-2-hydroxymethylglutaric acid, particularly its L-isomer, is significant in the diagnosis of L-2-Hydroxyglutaric aciduria, a neurometabolic disorder. A study by Neves, Noronha, and Rufino (1996) details a method for identifying the right enantiomer of L-2-hydroxyglutaric acid, crucial for diagnosing this disease (Neves, Noronha, & Rufino, 1996).

Role in Immunology and Cancer Research

A 2016 study by Tyrakis et al. investigated R-2-hydroxyglutarate, finding its accumulation in cancer cells with specific mutations. This study shows how R-2-hydroxyglutarate influences the fate and function of CD8+ T cells, an insight critical for understanding cancer and immune responses (Tyrakis et al., 2016).

Insights into Genetic and Biochemical Mechanisms

Research by Rzem et al. (2004) focused on the genetic and biochemical defects in L-2-hydroxyglutaric aciduria. They identified mutations in a gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase, providing crucial insights into the metabolic pathways involving (R)-2-hydroxymethylglutaric acid (Rzem et al., 2004).

Analytical Techniques in Clinical Studies

Fukui et al. (2021) developed a rapid separation method for dl-2-hydroxyglutaric acid, highlighting the importance of efficient analytical techniques in clinical and research settings, particularly for diseases where enantiomers of 2-hydroxyglutaric acid play a role (Fukui et al., 2021).

Exploring Therapeutic Potential

Su et al. (2018) explored the anti-tumor activity of R-2-hydroxyglutarate, particularly in leukemia and glioma. Their findings suggest potential therapeutic applications of this compound in cancer treatment (Su et al., 2018).

Understanding Metabolic and Epigenetic Regulation

Nadtochiy et al. (2016) provided insights into how acidic pH can be a metabolic switch for 2-Hydroxyglutarate generation, implicating its role in epigenetic regulation and cancer metabolism (Nadtochiy et al., 2016).

properties

Product Name

(R)-2-hydroxymethylglutaric acid

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)pentanedioic acid

InChI

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1

InChI Key

XPQIPNORJZZYPV-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](CO)C(=O)O

Canonical SMILES

C(CC(=O)O)C(CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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